molecular formula C12H16N2O2S B2566628 N-(4-methoxyphenyl)morpholine-4-carbothioamide CAS No. 85557-18-2

N-(4-methoxyphenyl)morpholine-4-carbothioamide

Cat. No.: B2566628
CAS No.: 85557-18-2
M. Wt: 252.33
InChI Key: BKNKIUTVXFBUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)morpholine-4-carbothioamide: is an organic compound with the molecular formula C12H16N2O2S It is a derivative of morpholine, a heterocyclic amine, and features a methoxyphenyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)morpholine-4-carbothioamide typically involves the reaction of p-methoxyphenylisothiocyanate with morpholine. The reaction is carried out in an organic solvent such as acetonitrile (CH3CN) under a nitrogen atmosphere. The mixture is stirred at room temperature for about 30 minutes, and then the solvent is partially evaporated under reduced pressure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methoxyphenyl)morpholine-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain biological targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The thioamide group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • N-phenylmorpholine-4-carbothioamide
  • N-(4-chlorophenyl)morpholine-4-carbothioamide
  • N-(4-methylphenyl)morpholine-4-carbothioamide

Comparison: N-(4-methoxyphenyl)morpholine-4-carbothioamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to N-phenylmorpholine-4-carbothioamide, the methoxy derivative may exhibit different solubility and binding characteristics. The presence of the methoxy group can also affect the compound’s stability and its interactions with biological targets.

Biological Activity

N-(4-methoxyphenyl)morpholine-4-carbothioamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Carbothioamide Group : Imparts thioamide characteristics, which are crucial for its biological activity.
  • Methoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • RNA Inhibition : Similar compounds have shown potential in inhibiting RNA synthesis, which can disrupt cellular processes such as transcription and translation.
  • Antimicrobial Activity : The compound exhibits promising antibacterial and antifungal properties, potentially affecting cell membrane integrity and enzyme activity in microorganisms .
  • Anticancer Effects : Research indicates that derivatives of morpholine compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting critical cellular pathways .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The following table summarizes some key findings:

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 μg/mL1.0 μg/mL
Escherichia coli1.0 μg/mL2.0 μg/mL
Candida albicans0.75 μg/mL1.5 μg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)3.5Cell cycle arrest at G2/M phase
HepG2 (liver cancer)4.0Inhibition of topoisomerase II activity

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis and cell cycle disruption.

Case Studies

  • Antimicrobial Study : A recent study investigated the efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated strong antibacterial activity with an MIC value of 0.5 μg/mL against S. aureus, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Anticancer Research : In a study focusing on breast cancer cells (MCF-7), this compound was found to induce significant apoptosis, leading to a reduction in cell viability with an IC50 value of 3.5 μM. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway .

Properties

IUPAC Name

N-(4-methoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-15-11-4-2-10(3-5-11)13-12(17)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNKIUTVXFBUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334357
Record name N-(4-Methoxyphenyl)-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85557-18-2
Record name N-(4-Methoxyphenyl)-4-morpholinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N-(4-METHOXYPHENYL)THIOCARBAMOYL)MORPHOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.